molecular formula C5HBrClN3 B6589702 5-bromo-2-chloropyrimidine-4-carbonitrile CAS No. 2092788-01-5

5-bromo-2-chloropyrimidine-4-carbonitrile

Cat. No.: B6589702
CAS No.: 2092788-01-5
M. Wt: 218.4
InChI Key:
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Description

5-Bromo-2-chloropyrimidine-4-carbonitrile: is an organic compound with the molecular formula C5HBrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out under nitrogen protection at elevated temperatures (80-85°C) for several hours. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and halogen exchange reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts. Reagents such as organozinc, organotin, or organoboron compounds are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloropyrimidine-4-carbonitrile is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex pyrimidine derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical inhibitors and other bioactive molecules. It is involved in the development of drugs targeting various biological pathways, including kinase inhibitors and antiviral agents .

Industry: The compound is also used in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. Its reactivity and versatility make it a valuable intermediate in the production of various agrochemical products .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloropyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the pyrimidine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications .

Properties

CAS No.

2092788-01-5

Molecular Formula

C5HBrClN3

Molecular Weight

218.4

Purity

95

Origin of Product

United States

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